3-Methyl-1H-pyrazol-5-ol

Übersicht

Beschreibung

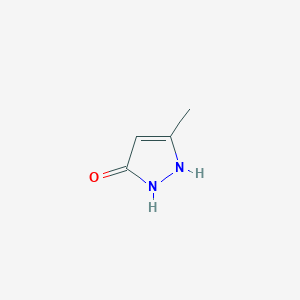

3-Methyl-3-pyrazolin-5-one is a heterocyclic compound with the molecular formula C4H6N2O. It is an intermediate in the synthesis of various heterocyclic compounds and has been studied for its crystal structure . This compound is known for its applications in the preparation of substituted 4-alkyl (cycloalkyl)-2-amino-3-cyano-4H-pyrans .

Wissenschaftliche Forschungsanwendungen

Chemistry

3-Methyl-3-pyrazolin-5-one serves as an intermediate in the synthesis of various heterocyclic compounds. It is utilized in preparing substituted 4-alkyl (cycloalkyl)-2-amino-3-cyano-4H-pyrans, which are important in medicinal chemistry .

| Reaction Type | Description |

|---|---|

| Oxidation | Forms different pyrazolone derivatives. |

| Reduction | Yields various substituted pyrazolines. |

| Substitution | Produces a wide range of derivatives. |

Biology

The compound exhibits significant biological activities , particularly as an antileishmanial and antimalarial agent. Studies have shown that it effectively inhibits the growth of Leishmania aethiopica and Plasmodium berghei, with mechanisms elucidated through molecular docking studies .

| Biological Activity | Target Organism | Mechanism of Action |

|---|---|---|

| Antileishmanial | Leishmania aethiopica | Inhibition of growth |

| Antimalarial | Plasmodium berghei | Interaction with specific molecular targets |

Medicine

Derivatives of 3-Methyl-3-pyrazolin-5-one, such as edaravone, are employed as free radical scavengers, making them valuable in treating conditions like acute ischemic stroke . The pharmacological potential extends to antioxidant properties and protein kinase inhibition .

Case Study 1: Antimicrobial Activity

A study synthesized novel derivatives of 3-Methyl-5-pyrazolone and evaluated their antimicrobial properties against various pathogens such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. The results indicated that these derivatives exhibited promising antimicrobial activity compared to standard drugs .

Case Study 2: Synthesis of Fused Pyrazoles

Research focused on synthesizing fused pyrazole derivatives from 3-Methyl-5-pyrazolone by reacting it with different aromatic aldehydes. The resulting compounds were evaluated for their biological activities, demonstrating significant potential in medicinal applications .

Wirkmechanismus

Target of Action

3-Methyl-1H-pyrazol-5-ol, also known as 3-Methyl-3-pyrazolin-5-one, has been found to have potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively, which are devastating tropical diseases affecting millions of people worldwide .

Mode of Action

The compound interacts with its targets through a mechanism that is justified by a molecular docking study . The compound has a desirable fitting pattern in the LmPTR1 pocket (active site) of Leishmania aethiopica, characterized by lower binding free energy . This interaction results in potent antipromastigote activity .

Biochemical Pathways

It is known that the compound has a significant effect on the growth of the targeted organisms . The compound’s interaction with the LmPTR1 pocket of Leishmania aethiopica suggests that it may affect the organism’s metabolic processes .

Pharmacokinetics

Some studies suggest that the compound and its derivatives have better adme properties than some reference drugs .

Result of Action

The result of the action of this compound is a significant reduction in the growth of the targeted organisms . For instance, one derivative of the compound displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis involves a reaction catalyzed by sodium acetate at room temperature . .

Biochemische Analyse

Biochemical Properties

3-Methyl-1H-pyrazol-5-ol is interesting from a structural viewpoint, mainly because it exhibits tautomerism . This phenomenon may influence its reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Cellular Effects

They have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . This can influence their binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Pyrazoles are known to exhibit tautomerism, which may influence their stability and degradation over time .

Metabolic Pathways

Pyrazoles are known to participate in proton exchange processes .

Transport and Distribution

The properties of pyrazoles may influence their localization or accumulation .

Subcellular Localization

The properties of pyrazoles may influence their targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Methyl-3-pyrazolin-5-one can be synthesized via the reaction of hydrazine derivatives with ethyl acetoacetate. For instance, the reaction of methyl hydrazine with ethyl acetoacetate in ethanol or methanol as a solvent at temperatures ranging from 0 to 78°C for 1 to 16 hours can yield 1,3-dimethyl-5-pyrazolone with yields of 66-100% . Another method involves the solvent-free reaction of ethyl acetoacetate with phenyl hydrazine or methyl hydrazine, which affords 1-phenyl-3-methyl-5-pyrazolone or 1,3-dimethyl-5-pyrazolone, respectively .

Industrial Production Methods

Industrial production methods for 3-Methyl-3-pyrazolin-5-one typically involve scalable solvent-free reactions. These methods are advantageous due to their simplicity and efficiency, allowing for the quantitative preparation of the compound with minimal reaction times and straightforward workup procedures .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-3-pyrazolin-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different pyrazolone derivatives.

Reduction: Reduction reactions can yield various substituted pyrazolines.

Substitution: The compound can undergo substitution reactions to form a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine derivatives, ethyl acetoacetate, and various solvents such as ethanol and methanol. Reaction conditions typically involve temperatures ranging from 0 to 78°C and reaction times from 1 to 16 hours .

Major Products Formed

Major products formed from these reactions include 1-phenyl-3-methyl-5-pyrazolone, 1,3-dimethyl-5-pyrazolone, and other substituted pyrazolones .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone): Known for its antioxidant properties and use in treating acute ischemic stroke.

4-Methyl-2-pyrazolin-5-one: Another pyrazolone derivative with similar structural features.

5-Amino-3-methyl-1-phenylpyrazole: A related compound used in various chemical syntheses.

Uniqueness

3-Methyl-3-pyrazolin-5-one is unique due to its specific structural features and its role as an intermediate in the synthesis of various heterocyclic compounds. Its versatility in undergoing different chemical reactions and its wide range of applications in scientific research, medicine, and industry further highlight its uniqueness .

Biologische Aktivität

3-Methyl-3-pyrazolin-5-one, also referred to as 3-Methyl-1H-pyrazol-5-ol, has garnered attention for its diverse biological activities. This compound exhibits significant pharmacological potential, particularly in the fields of medicinal chemistry and biochemistry. Below is a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Antileishmanial and Antimalarial Activities

Research has demonstrated that 3-Methyl-3-pyrazolin-5-one possesses potent antileishmanial and antimalarial properties. Studies indicate that it effectively inhibits the growth of Leishmania aethiopica and Plasmodium berghei, which are responsible for leishmaniasis and malaria, respectively. The compound's mechanism involves interaction with specific molecular targets, as supported by molecular docking studies that elucidate its binding affinities and potential pathways of action.

The biological activity of 3-Methyl-3-pyrazolin-5-one can be attributed to several biochemical pathways:

- Cellular Effects : The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This modulation can lead to significant alterations in the growth and survival of targeted pathogens.

- Biochemical Properties : It exhibits tautomerism, which may influence its stability and degradation over time. This property is crucial for understanding its reactivity and interaction with biological systems .

Antioxidant Activity

3-Methyl-3-pyrazolin-5-one has been studied for its antioxidant properties , particularly in the context of oxidative stress-related conditions. For instance, derivatives like MCI-186 have shown efficacy in inhibiting lipid peroxidation in cell membranes. The compound's ability to scavenge free radicals positions it as a potential therapeutic agent for conditions such as ischemic stroke .

Antimicrobial Activity

The antimicrobial effects of 3-Methyl-3-pyrazolin-5-one derivatives have been extensively explored. Certain synthesized analogs demonstrate promising activity against various microbial strains, indicating potential applications in treating infections . A summary of antimicrobial activities observed in recent studies is presented below:

| Compound Derivative | Microbial Activity |

|---|---|

| 6-Fluorobenzothiazole Analog | Significant antimicrobial effects |

| Bis-Pyrazolone Derivatives | ROS inhibition; superior to ibuprofen |

| Novel 3-Methyl Derivatives | Broad-spectrum antimicrobial activity |

Case Studies and Research Findings

Several studies have investigated the biological activities of 3-Methyl-3-pyrazolin-5-one and its derivatives:

- Antioxidant Efficacy : A study reported that MCI-186 inhibited lipid oxidation in phosphatidylcholine liposomes as effectively as established antioxidants like α-tocopherol. This suggests that the compound could be utilized in formulations aimed at reducing oxidative damage in cells .

- Synthesis and Characterization : Research focusing on the synthesis of novel derivatives has shown that modifications to the pyrazoline structure can enhance biological activity. For example, specific substitutions have been linked to increased efficacy against microbial pathogens .

- Pharmacokinetics : Investigations into the pharmacokinetic properties of 3-Methyl-3-pyrazolin-5-one indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles compared to reference drugs, suggesting a potential for further development into therapeutic agents.

Eigenschaften

IUPAC Name |

5-methyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-2-4(7)6-5-3/h2H,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVHNCAJPFIFCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80902472 | |

| Record name | NoName_1716 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80902472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4344-87-0, 108-26-9 | |

| Record name | 4344-87-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-3-pyrazolin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2-PYRAZOLIN-5-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P378M0497D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-methyl-1H-pyrazol-5-ol?

A1: The molecular formula of this compound is C4H6N2O, and its molecular weight is 98.10 g/mol.

Q2: How can I confirm the structure of this compound using spectroscopic techniques?

A2: The structure can be confirmed using techniques like IR, 1H-NMR, 13C-NMR, and mass spectrometry. For instance, researchers have utilized 1H-NMR and FAB analysis for structural characterization of newly synthesized bis-pyrazolones derived from this compound. Similarly, IR, 1H-NMR and mass spectral data were used to characterize novel 6-fluorobenzothiazole substituted pyrazole analogs synthesized from this compound.

Q3: What are the different tautomeric forms of this compound?

A3: this compound can exist in different tautomeric forms. X-ray diffraction studies have established that the predominant tautomer in the solid state is indeed 3-methyl-3-pyrazolin-5-one. This tautomerism can influence its reactivity and biological properties.

Q4: What is known about the crystal structure of this compound?

A4: this compound exists in both monoclinic and orthorhombic crystal forms. The monoclinic form (space group P21/a) was reported earlier, while a more recent study confirmed the orthorhombic form (space group Fdd2). This information is crucial for understanding its solid-state properties and potential applications in material science.

Q5: What are some efficient synthetic routes for 4,4′-(arylmethylene)bis(this compound) derivatives using this compound?

A5: Several efficient, environmentally friendly approaches have been developed for synthesizing 4,4′-(arylmethylene)bis(this compound) derivatives. These include:

- Pseudo five-component reaction: This method utilizes ZnAl2O4 nanoparticles as a catalyst in an aqueous medium at 60 °C, offering excellent yields in a short time with minimal environmental impact.

- One-pot reaction under solvent-free conditions: This approach utilizes engineered copper-based nano-magnetic catalysts like Fe3O4@SiO2/Si(OEt)(CH2)3NH/CC/EDA/Cu(OAc)2, providing high yields in a short reaction time with the added advantage of being solvent-free.

- Sulfonated nanohydroxyapatite catalyst: This method utilizes a recyclable, eco-friendly catalyst – sulfonated nanohydroxyapatite functionalized with 2-aminoethyl dihydrogen phosphate (HAP@AEPH2-SO3H). This approach offers excellent yields, short reaction times, and easy workup procedures. ,

- Melamine nanoparticles: Researchers have developed a method using sulfonated melamine-functionalized Fe3O4@SiO2@Si-(CH2)3@melamine nanoparticles as catalysts. This approach offers high yields, short reaction times, and utilizes a waste-to-wealth strategy by employing melamine. ,

Q6: Can you provide examples of green chemistry approaches for synthesizing derivatives of this compound?

A6: Yes, several green chemistry approaches have been explored:

- Theophylline-catalyzed synthesis: This method utilizes theophylline as a catalyst in an aqueous medium, offering an efficient, convenient, and environmentally benign route to 4,4′‐(arylmethylene)bis(3‐methyl‐1H‐pyrazol‐5‐ol) derivatives.

- Glycerol-assisted synthesis: This strategy utilizes glycerol as a solvent, providing an eco-friendly route to 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ols) under catalyst-free conditions.

- "On water" Michael addition: This method allows for the catalyst-free Michael addition of 3-methyl-1H-pyrazol-5-one to β-nitrostyrenes, providing a green route to 4-(1-aryl-2-nitroethyl)-3-methyl-1H-pyrazol-5-ol.

Q7: What are the applications of copper chromite nanoparticles in the synthesis of this compound derivatives?

A7: Copper chromite nanoparticles have been found to be efficient and recyclable catalysts for the synthesis of 4,4′‐(arylmethanediyl)bis(3‐methyl‐1H‐pyrazol‐5‐ol) derivatives. This method offers advantages like excellent yields, a simple procedure, and mild reaction conditions. ,

Q8: What is the role of 12-tungstophosphoric acid in the synthesis of 4,4′-(arylmethylene)bis(this compound) derivatives?

A8: 12-Tungstophosphoric acid (H3PW12O40) acts as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(this compound) derivatives. This method is known for its rapid reaction times, high yields, and overall efficiency.

Q9: What are some applications of this compound derivatives?

A9: this compound derivatives have shown promising activities in:* Antioxidant activity: Bis-pyrazolones synthesized from this compound have shown potential as ROS inhibitors, with some derivatives exhibiting better activity than ibuprofen. * Antimicrobial activity: Certain 6-fluorobenzothiazole substituted pyrazole analogs derived from this compound have shown promising antimicrobial activity. , * Anti-inflammatory activity: Some 6-fluorobenzothiazole substituted pyrazole analogs have demonstrated in vivo anti-inflammatory activity.

Q10: Are there any applications of this compound in organic synthesis?

A10: Yes, this compound serves as a versatile building block in organic synthesis, particularly for constructing:* Guanidine-Annellated Heterocycles: It can be used to synthesize various heterocyclic compounds with potential biological activities, such as 2-aminopyridoimidazotriazines and pyridoimidazopyrimidines. * Alkyl-, Aryl- and Heteroaryl-Substituted Pyrimidines: It can be used as a precursor to synthesize novel series of substituted pyrimidines, which are important scaffolds in medicinal chemistry.

Q11: What is the significance of 2,2′-phenylenebis(3-methyl-3-pyrazolin-5-ones)?

A11: 2,2′-phenylenebis(3-methyl-3-pyrazolin-5-ones) represent a new class of bis(3-pyrazolin-5-ones) with potential applications in various fields. Their unique structure and potential for diverse chemical modifications make them attractive targets for further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.